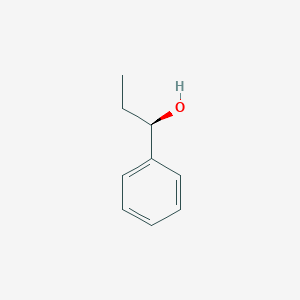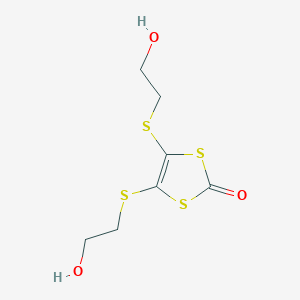
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one, also known as BBSH, is a sulfur-containing compound that has been extensively studied for its potential as a therapeutic agent. BBSH has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Mécanisme D'action
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one exerts its effects through a variety of mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cell death. 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has also been shown to have a protective effect against various toxins and may help to improve overall cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one in lab experiments is its ability to protect cells from oxidative stress and other forms of cellular damage. However, 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one may have limitations in terms of its stability and bioavailability, which may impact its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one, including the development of more stable and bioavailable forms of the compound, as well as the exploration of its potential use in various disease states. Additionally, further research is needed to better understand the mechanisms of action of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one and its potential interactions with other compounds and medications.
Méthodes De Synthèse
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one can be synthesized through a multi-step process that involves the reaction of 2-mercaptoethanol with carbon disulfide, followed by the addition of sodium hydroxide and formaldehyde. The resulting product is then treated with hydrochloric acid to yield 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one.
Applications De Recherche Scientifique
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory agent, and as a potential treatment for various diseases. 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been shown to have a protective effect against oxidative stress and may help to reduce inflammation in the body.
Propriétés
Numéro CAS |
128258-72-0 |
|---|---|
Nom du produit |
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one |
Formule moléculaire |
C7H10O3S4 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H10O3S4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 |
Clé InChI |
XQAWOBOYIWEOTD-UHFFFAOYSA-N |
SMILES |
C(CSC1=C(SC(=O)S1)SCCO)O |
SMILES canonique |
C(CSC1=C(SC(=O)S1)SCCO)O |
Synonymes |
4,5-Bis-(2-hydroxy-ethylsulfanyl)-[1,3]dithiol-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



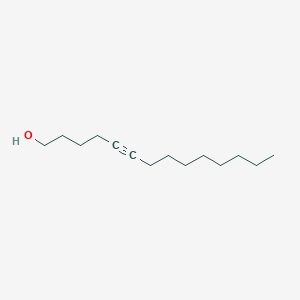
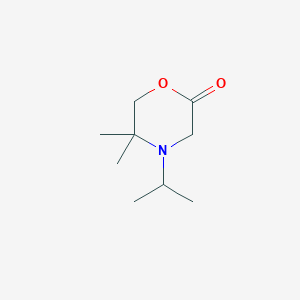
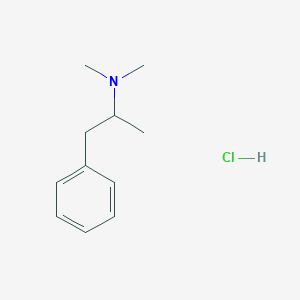
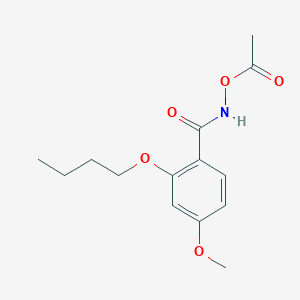

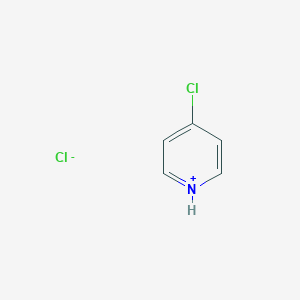
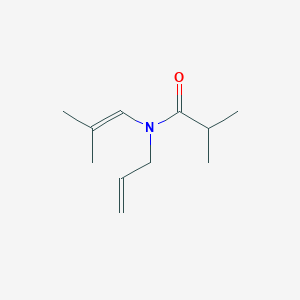
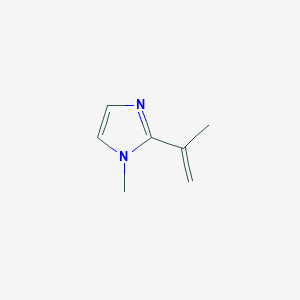
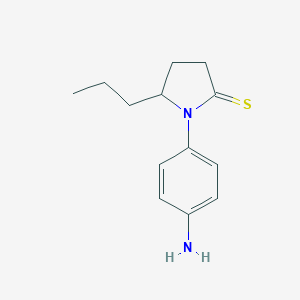
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)

